6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one
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Overview
Description
6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the class of pyridoindoles This compound is characterized by the presence of a fluorine atom at the 6th position and a fused pyridoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-fluoroindole with a suitable aldehyde or ketone, followed by cyclization using a Lewis acid catalyst. The reaction conditions often include:
Temperature: Typically between 80-120°C
Solvent: Commonly used solvents include toluene or dichloromethane
Catalyst: Lewis acids such as aluminum chloride or boron trifluoride
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides
Reduction: Reduction reactions can yield tetrahydro derivatives
Substitution: Electrophilic substitution reactions, particularly at the indole nitrogen or the fluorine-substituted position
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: Formation of N-oxides
Reduction: Formation of tetrahydro derivatives
Substitution: Formation of N-alkyl or N-acyl derivatives
Scientific Research Applications
6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: Used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Material Science: Explored for its potential in organic electronics and as a building block for novel materials.
Mechanism of Action
The mechanism of action of 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The pathways involved often include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access
Receptor Modulation: Interacting with receptor sites, altering signal transduction pathways
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid
- 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride
- 1,2,3,4-tetrahydronorharman-1-one
Uniqueness
6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one is unique due to its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to non-fluorinated analogs.
Properties
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-6-1-2-9-8(5-6)7-3-4-13-11(15)10(7)14-9/h1-2,5,14H,3-4H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEUTWXTWBFKSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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